(5R)-3-Butyl-5-methyl-2-propylcyclohex-2-en-1-one
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Overview
Description
(5R)-3-Butyl-5-methyl-2-propylcyclohex-2-en-1-one is an organic compound with the molecular formula C14H24O It is a cyclohexenone derivative characterized by the presence of butyl, methyl, and propyl substituents on the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3-Butyl-5-methyl-2-propylcyclohex-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of a suitable precursor, followed by cyclization using a strong acid or base. The reaction conditions, such as temperature, pressure, and choice of catalyst, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure consistent quality and high throughput. The choice of catalysts and optimization of reaction parameters are critical to achieving efficient production at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(5R)-3-Butyl-5-methyl-2-propylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Scientific Research Applications
(5R)-3-Butyl-5-methyl-2-propylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5R)-3-Butyl-5-methyl-2-propylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-Isopropyl-5-methylcyclohexanone: Shares structural similarities but differs in the position and type of substituents.
8(S)-[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyloxy]-3,4-dihydro-2H-[1,4]dithiepino[2,3-c]furan-6(8H)-one: Contains a similar cyclohexane core but with additional functional groups and heteroatoms
Uniqueness
(5R)-3-Butyl-5-methyl-2-propylcyclohex-2-en-1-one is unique due to its specific arrangement of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
921212-73-9 |
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Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(5R)-3-butyl-5-methyl-2-propylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H24O/c1-4-6-8-12-9-11(3)10-14(15)13(12)7-5-2/h11H,4-10H2,1-3H3/t11-/m1/s1 |
InChI Key |
KOEMWGDKXOSFPF-LLVKDONJSA-N |
Isomeric SMILES |
CCCCC1=C(C(=O)C[C@@H](C1)C)CCC |
Canonical SMILES |
CCCCC1=C(C(=O)CC(C1)C)CCC |
Origin of Product |
United States |
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